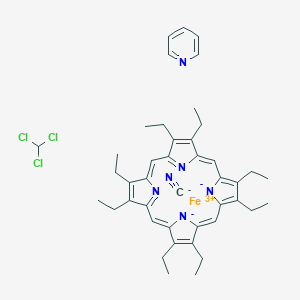
Corppi
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
137865-54-4 |
|---|---|
Molecular Formula |
C43H50Cl3FeN6 |
Molecular Weight |
813.1 g/mol |
IUPAC Name |
chloroform;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;pyridine;cyanide |
InChI |
InChI=1S/C36H44N4.C5H5N.CHCl3.CN.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2-4-6-5-3-1;2-1(3)4;1-2;/h17-20H,9-16H2,1-8H3;1-5H;1H;;/q-2;;;-1;+3 |
InChI Key |
HCGPRVRNFIJFQE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |
Synonyms |
(cyano)(2,3,7,8,12,13,17,18-octaethylporphinato)(pyridine)iron(III) CORPPI |
Origin of Product |
United States |
Preparation Methods
Pre-Mixing of Components
Raw materials, including polyols, isocyanates, and additives, are blended under inert conditions to prevent premature polymerization. Temperature control (typically 20–25°C) is maintained to avoid exothermic reactions during this phase.
Aerosol Can Filling
The mixed formulation is pressurized into aerosol cans with a metered dose of propellant. The propellant selection (e.g., dimethyl ether or propane/butane blends) influences foam expansion dynamics and curing speed.
Quality Control Testing
Samples undergo rigorous testing for parameters such as:
-
Curing time : Adjusted via catalyst concentrations to achieve the stated “long open time” (≥30 minutes).
-
Adhesion strength : Validated through shear and tensile tests on substrates like concrete, wood, and metal.
-
Water resistance : Assessed via immersion in aqueous solutions for 24–72 hours.
Performance Characteristics and Application Protocols
Coppi’s formulation is engineered for specific use cases, with performance data summarized below:
| Property | Specification | Test Method |
|---|---|---|
| Expansion Ratio | 1:1.2 (low post-expansion) | ASTM D1622 |
| Tensile Strength | ≥200 kPa | ISO 1798 |
| Water Absorption | ≤5% (24h immersion) | EN 12087 |
| Adhesion Strength | ≥150 kPa (concrete substrate) | EN 1542 |
Application protocols emphasize surface preparation, ambient temperature (5–35°C), and even dispensing using specialized nozzles. For roof tile adhesion, a bead of foam is applied along the tile edges, followed by gentle pressing to ensure contact without displacement.
Comparative Analysis with Alternative Formulations
Coppi’s “compact cellular structure” distinguishes it from conventional polyurethane foams, which often exhibit higher expansion ratios (e.g., 1:2.5 for insulation foams). This compactness reduces seepage and improves dimensional stability, albeit at the cost of reduced thermal insulation properties. The table below contrasts Coppi with generic polyurethane foams:
| Parameter | Coppi | Generic PU Foam |
|---|---|---|
| Expansion Ratio | 1:1.2 | 1:2.5 |
| Tear Resistance | High | Moderate |
| Open Time | 30–45 minutes | 10–15 minutes |
| Primary Use Case | Bonding | Insulation |
Challenges and Limitations
While Coppi excels in adhesive applications, its formulation compromises on attributes valued in other contexts:
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using animal models for this compound testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


